4-Bromo-2-fluorobenzyl cyanide
Overview
Description
4-Bromo-2-fluorobenzyl cyanide is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : 4-Bromo-2-fluorobenzyl cyanide was utilized as a starting material in the synthesis of methyl 4-bromo-2-methoxybenzoate. The process involved bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, leading to a product with a purity of 99.8% (Chen Bing-he, 2008).
Synthesis of 2-Fluoro-4-bromobiphenyl : A practical and large-scale synthetic method for producing 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed. This process involves the reaction of methyl nitrite and 2-fluoro-4-bromoaniline (Yanan Qiu et al., 2009).
Synthesis of Molecular Solids : this compound was used in synthesizing novel ion-pair complexes with nickel(III), which displayed interesting stacking patterns and magnetic properties (Chun-Lin Ni et al., 2005).
Environmental and Biological Applications
Cyanide Detection : A new chemosensor for the fluorescence detection of cyanide ions was developed. The sensor showed high selectivity and sensitivity towards CN−, with a detection limit significantly below the WHO's permitted amount in drinking water. This indicates the potential of this compound derivatives in environmental monitoring (Dhanapal Jothi et al., 2022).
Antimycobacterial Evaluation : Phthalazin‐4‐ylacetamides derived from this compound were synthesized and evaluated against mycobacterial species. These compounds showed significant activity against multiple mycobacterial species and Mycobacterium tuberculosis isocitrate lyase enzyme, indicating their potential in antimycobacterial treatments (D. Sriram et al., 2010).
Photophysical Parameters Study : A new fluorophore synthesized by the condensation of 4-(dimethylamino) benzaldehyde and 4-fluorobenzyl cyanide showed a red-shift in emission spectrum with solvent polarity, indicating its potential use in organic photoemitting diodes (M. Pannipara et al., 2015).
Mechanism of Action
In the context of lithium-ion batteries, 4-fluorobenzyl cyanide (FBCN), featuring steric hindrance and weak Lewis basic center, is designed to construct a bulky coordination with Li+, weakening ion-dipole interaction (Li±solvent) but promoting Coulombic attraction (Li±anions) at normal Li salt’s concentration .
Safety and Hazards
4-Bromo-2-fluorobenzyl cyanide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
4-Fluorobenzyl cyanide, a compound similar to 4-Bromo-2-fluorobenzyl cyanide, has been used to expedite interfacial kinetics in lithium-ion batteries by tuning Li+ coordination chemistry based on solvent molecular engineering . This provides fresh insights into solvent steric control and coordination chemistry engineering, potentially enhancing electrochemical kinetics in lithium-ion batteries .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASQEZPJFNZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428296 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114897-91-5 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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